molecular formula C11H12BrNO B1610426 3-(2-bromoethyl)-6-methoxy-1H-indole CAS No. 68104-24-5

3-(2-bromoethyl)-6-methoxy-1H-indole

Cat. No. B1610426
CAS RN: 68104-24-5
M. Wt: 254.12 g/mol
InChI Key: FJBFFCZCJJWVLC-UHFFFAOYSA-N
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Description

3-(2-bromoethyl)-6-methoxy-1H-indole , also known by its chemical formula C<sub>11</sub>H<sub>12</sub>BrNO , is a synthetic compound belonging to the indole class. It exhibits interesting pharmacological properties and has been studied for various applications.



Synthesis Analysis

The synthesis of this compound involves the bromination of a precursor indole molecule. Typically, the bromination occurs at the 2-position of the indole ring, resulting in the introduction of the 2-bromoethyl group. The methoxy group at the 6-position provides additional chemical diversity. Various synthetic routes exist, including electrophilic aromatic substitution reactions. Researchers have explored different conditions and reagents to optimize the yield and purity of 3-(2-bromoethyl)-6-methoxy-1H-indole.



Molecular Structure Analysis

The molecular structure of 3-(2-bromoethyl)-6-methoxy-1H-indole consists of an indole ring fused with a bromoethyl group and a methoxy substituent. The bromine atom is attached to the second carbon of the indole ring, while the methoxy group is positioned at the sixth carbon. The overall structure contributes to its biological activity and interactions with target receptors.



Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, oxidative transformations, and cyclizations. Researchers have investigated its reactivity under different conditions to understand its behavior and potential applications.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Appearance : Typically a white to off-white crystalline solid.

    • Melting Point : Varies depending on the specific synthesis and purity.

    • Solubility : Soluble in organic solvents (e.g., dichloromethane, ethanol).



  • Chemical Properties :

    • Reactivity : Exhibits electrophilic and nucleophilic reactivity due to the bromoethyl and methoxy groups.

    • Stability : Sensitive to light, moisture, and extreme temperatures.




Safety And Hazards


  • Toxicity : As with any chemical compound, caution is necessary. Proper handling, storage, and disposal procedures should be followed.

  • Health Risks : Inhalation, skin contact, or ingestion may pose health risks. Refer to safety data sheets for detailed information.

  • Environmental Impact : Consider potential environmental hazards during production and disposal.


Future Directions


  • Biological Studies : Investigate its interactions with specific receptors, enzymes, or cellular pathways.

  • Medicinal Chemistry : Explore derivatives for drug development.

  • Toxicology : Assess its safety profile in-depth.

  • Industrial Applications : Evaluate its potential in materials science or other fields.


properties

IUPAC Name

3-(2-bromoethyl)-6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBFFCZCJJWVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471419
Record name 3-(2-bromoethyl)-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromoethyl)-6-methoxy-1H-indole

CAS RN

68104-24-5
Record name 3-(2-bromoethyl)-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mechanically stirred mixture of 18.3 g (69.7 mmol) triphenylphosphine and 200 ml acetonitrile, 11.15 g (69.7 mmol) bromine is added dropwise over 20 minutes. The mixture is stirred 20 minutes at 0° and the ice bath is removed. A solution of 12.1 g (63.4 mmol) 6-methoxy-3-(2-hydroxyethyl)indole in 60 ml acetonitrile is added over 30 minutes. After stirring 2 hours at room temperature the mixture is diluted with 250 ml diethyl ether. The liquid is decanted from precipitated tar. The residue is washed with an additional 250 ml diethyl ether. The volume of the ethereal extracts is reduced to about 60 ml and the solution is filtered through 75 g silica gel with diethyl ether. The solvent is removed to yield 6-methoxy-3-(2-bromoethyl)indole, 4.1 g, yellow waxy solid, mp 98°-101°, which turns green on standing.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
11.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was synthesized according to above mentioned procedure for 3-(2-bromoethyl)-5-methoxy-1H-indole, starting with 6-methoxyindole yielding a brown oil which was stored in the freezer. LC-MS conditions B: tR=0.81 min, [M+H]+=254.13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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